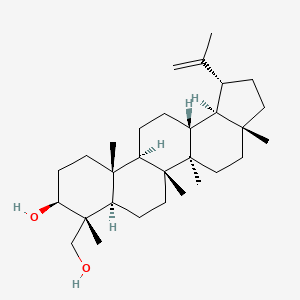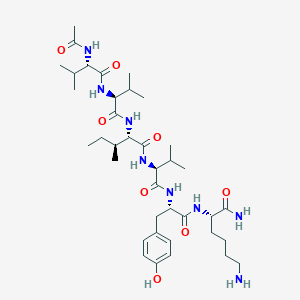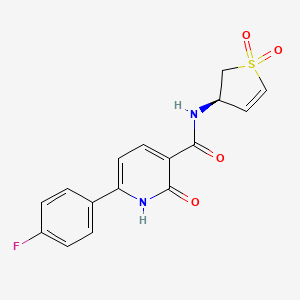
(R)-WRN inhibitor 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-WRN inhibitor 1 is a small molecule compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is known for its ability to inhibit the Werner syndrome ATP-dependent helicase (WRN), an enzyme involved in DNA repair and maintenance. The inhibition of WRN has implications in cancer treatment, as WRN is often overexpressed in various cancer cells, contributing to their survival and proliferation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-WRN inhibitor 1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of chiral catalysts to ensure the production of the ®-enantiomer. The reaction conditions often include specific temperatures, solvents, and catalysts to optimize yield and purity.
Industrial Production Methods
Industrial production of ®-WRN inhibitor 1 may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to maximize efficiency and minimize waste, often incorporating green chemistry principles. Purification steps such as crystallization, distillation, or chromatography are employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
®-WRN inhibitor 1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability or activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired outcome, often involving specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to ®-WRN inhibitor 1. These products can include derivatives with enhanced potency, stability, or selectivity for WRN inhibition.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-WRN inhibitor 1 is used as a tool compound to study the mechanisms of DNA repair and the role of WRN in maintaining genomic stability. It serves as a model for developing other inhibitors targeting similar enzymes.
Biology
In biological research, ®-WRN inhibitor 1 is employed to investigate the cellular processes involving WRN. Studies have shown that inhibiting WRN can induce DNA damage in cancer cells, leading to cell death and providing a potential therapeutic strategy.
Medicine
In medicine, ®-WRN inhibitor 1 is being explored as a potential anticancer agent. Its ability to selectively target cancer cells overexpressing WRN makes it a promising candidate for combination therapies with other chemotherapeutic agents.
Industry
In the pharmaceutical industry, ®-WRN inhibitor 1 is used in drug development pipelines to create new treatments for cancer and other diseases involving DNA repair mechanisms.
Mécanisme D'action
®-WRN inhibitor 1 exerts its effects by binding to the WRN enzyme, inhibiting its helicase activity. This inhibition prevents the unwinding of DNA, a critical step in DNA repair and replication. By blocking WRN activity, ®-WRN inhibitor 1 induces DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. The molecular targets and pathways involved include the DNA damage response pathway and various cell cycle regulators.
Comparaison Avec Des Composés Similaires
Similar Compounds
WRN inhibitor 2: Another compound targeting WRN with a slightly different chemical structure.
BLM inhibitor 1: Targets the Bloom syndrome protein, another helicase involved in DNA repair.
RECQL1 inhibitor 1: Inhibits the RECQL1 helicase, which also plays a role in maintaining genomic stability.
Uniqueness
®-WRN inhibitor 1 is unique in its high selectivity for the WRN enzyme and its potent anticancer activity. Compared to other inhibitors, it offers a more targeted approach, reducing the likelihood of off-target effects and enhancing therapeutic efficacy.
Propriétés
Formule moléculaire |
C16H13FN2O4S |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
N-[(3R)-1,1-dioxo-2,3-dihydrothiophen-3-yl]-6-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C16H13FN2O4S/c17-11-3-1-10(2-4-11)14-6-5-13(16(21)19-14)15(20)18-12-7-8-24(22,23)9-12/h1-8,12H,9H2,(H,18,20)(H,19,21)/t12-/m1/s1 |
Clé InChI |
YRGBNIIHHNVNDL-GFCCVEGCSA-N |
SMILES isomérique |
C1[C@@H](C=CS1(=O)=O)NC(=O)C2=CC=C(NC2=O)C3=CC=C(C=C3)F |
SMILES canonique |
C1C(C=CS1(=O)=O)NC(=O)C2=CC=C(NC2=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


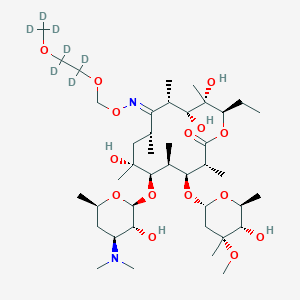
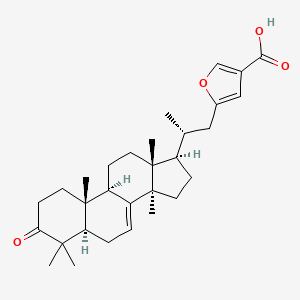
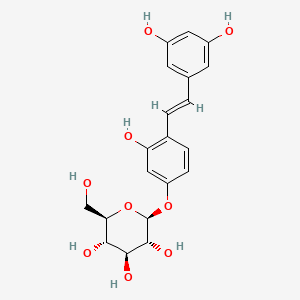
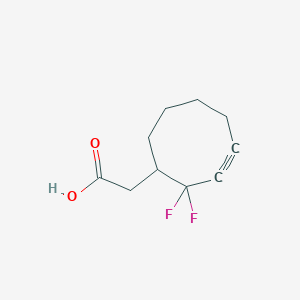
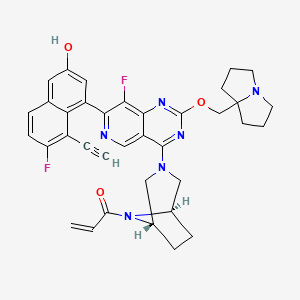
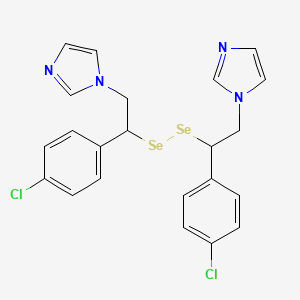
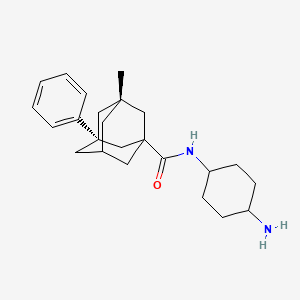
![4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15140286.png)
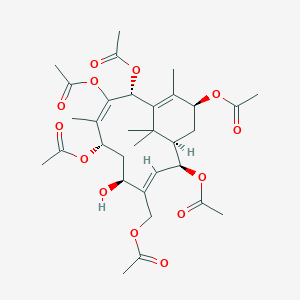
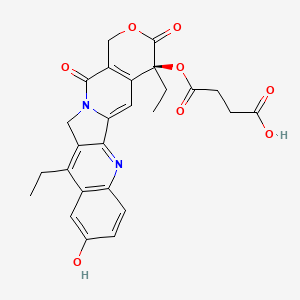
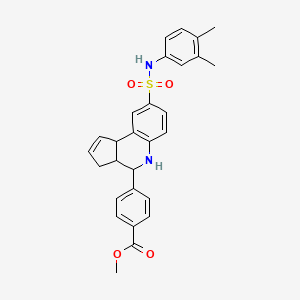
![N-[(2S)-3-cyclohexyl-1-[[(2S,3S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B15140313.png)
